molecular formula C8H15NO2 B153503 tert-Butyl allylcarbamate CAS No. 78888-18-3

tert-Butyl allylcarbamate

Cat. No. B153503
CAS RN: 78888-18-3
M. Wt: 157.21 g/mol
InChI Key: AWARHXCROCWEAK-UHFFFAOYSA-N
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Description

Tert-Butyl N-allylcarbamate is a chemical compound with the molecular formula C8H15NO2 . It is used in the synthesis of isoxazolidines . The synthesis of 5-substituted thiazolidin-2-ones is from the reaction of xanthates and tert-butyl N-allylcarbamates .


Synthesis Analysis

Tert-Butyl N-allylcarbamate is used in the synthesis of isoxazolidines . A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of tert-Butyl N-allylcarbamate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Tert-Butyl N-allylcarbamate is used in the synthesis of isoxazolidines . The synthesis of 5-substituted thiazolidin-2-ones is from the reaction of xanthates and tert-butyl N-allylcarbamates .


Physical And Chemical Properties Analysis

Tert-Butyl N-allylcarbamate is a solid at 20°C . It has a melting point of 37.0 to 41.0 °C and a boiling point of 49 °C at 1 mmHg . It is soluble in methanol .

Scientific Research Applications

Synthesis of Isoxazolidines

Isoxazolidines are a class of heterocyclic organic compounds that have various applications in medicinal chemistry due to their biological activities. tert-Butyl allylcarbamate is used as a precursor in the synthesis of these compounds, which can lead to the development of new pharmaceuticals .

Synthesis of Thiazolidin-2-ones

Thiazolidin-2-ones are another class of heterocyclic compounds with potential pharmacological properties. The reaction between xanthates and tert-butyl N-allylcarbamates facilitates the synthesis of 5-substituted thiazolidin-2-ones, which can be explored for their therapeutic benefits .

Safety and Hazards

Tert-Butyl N-allylcarbamate is a combustible liquid and causes skin irritation and serious eye irritation. It may cause respiratory irritation . It should be stored under inert gas and away from air . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

tert-butyl N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARHXCROCWEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945490
Record name tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl allylcarbamate

CAS RN

22815-62-9, 78888-18-3
Record name tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(prop-2-en-1-yl)carbamate
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Synthesis routes and methods I

Procedure details

A solution of copper cyanide (1.15 g, 12.9 mmol) in THF (30 mL) at −78° C. was treated slowly with n-butyllithium (16.9 mL, 27.1 mmol), stirred for 15 minutes at −78° C., treated with tributyltin hydride (7.88 g, 7.30 mL, 27.1 mmol) over a period of 5 minutes, stirred for 15 minutes, treated with tert-butyl 2-propynylcarbamate (2.00 g, 12.9 mmol) in tetrahydrofuran (7 mL), stirred at −78° C. for 1 hour, and treated with a 9:1 aqueous solution of ammonium chloride:ammonium hydroxide (250 mL) and dichloromethane (200 mL). The suspension was filtered through a short pad of diatomaceous earth (Celite®). The organic phase of the filtrate was washed with brine and concentrated. The residue was purified on silica gel using 1-2% ethyl acetate/heptane to provide the desired product (3.66 g, 63%). 1H NMR (400 MHz, CDCl3) δ 6.08 (dt, B part of an AB system, J=19.3 Hz, 1.3 Hz, IH); 5.93 (dt, A part of an AB system, J=19.3 Hz, 4.8 Hz, 1H), 4.59 (br s, 1H), 3.78 (br s, 2H), 1.45 (s, 9H), 1.32-1.26, (m, 12H), 0.90-0.85 (m, 15H).
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1.15 g
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16.9 mL
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30 mL
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7.3 mL
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2 g
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7 mL
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250 mL
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200 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

N-benzyloxycarbonyl allyl amine was made in the same manner by utilizing benzyl chloroformate and triethylamine at 0° C. Cbz chloride, tosyl chloride, phthaloyl chloride and benzoyl chloride can similarly be used to obtain the corresponding allyl amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can tert-butyl allylcarbamate be used as a monomer in polymerization reactions?

A1: Yes, tert-butyl allylcarbamate has been successfully copolymerized with propylene using a nickel catalyst system. [] This research highlights the versatility of tert-butyl allylcarbamate as a monomer for incorporating polar functionalities into polyolefin chains.

Q2: Are there any alternative synthetic routes to access oxazolidin-2-ones from tert-butyl allylcarbamate besides polymerization?

A2: Yes, recent research demonstrates a direct synthesis of oxazolidin-2-ones from tert-butyl allylcarbamate through a halo-induced cyclization reaction. [] This method provides a potentially more efficient and atom-economical route compared to traditional polymerization followed by functionalization.

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